molecular formula C7H9NO3S B2358082 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid CAS No. 1594528-59-2

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid

Cat. No.: B2358082
CAS No.: 1594528-59-2
M. Wt: 187.21
InChI Key: RCPWTRNBNAYBEV-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid is an organic compound characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid typically involves the reaction of 1,3-thiazole-5-carboxylic acid with appropriate alkylating agents under controlled conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with 2-bromo-1-methoxypropane in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2-[(1,3-Thiazol-4-yl)methoxy]propanoic acid
  • 2-[(1,3-Thiazol-2-yl)methoxy]propanoic acid
  • 2-[(1,3-Oxazol-5-yl)methoxy]propanoic acid

Comparison: 2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid is unique due to the position of the substituent on the thiazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-(1,3-thiazol-5-ylmethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5(7(9)10)11-3-6-2-8-4-12-6/h2,4-5H,3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPWTRNBNAYBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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